molecular formula C8H8ClF2N B13615344 1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine

1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine

Cat. No.: B13615344
M. Wt: 191.60 g/mol
InChI Key: VIDPJIAQADUIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8ClF2N. It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to an ethanamine group.

Preparation Methods

The synthesis of 1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, ethanol, dichloromethane.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine can be compared with similar compounds such as:

The presence of both chloro and fluoro substituents in this compound makes it unique, providing specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

1-(4-chloro-2,5-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8ClF2N/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-4H,12H2,1H3

InChI Key

VIDPJIAQADUIJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.